molecular formula C9H8BrNO B13597104 4-(Bromomethyl)-2-methyl-1,3-benzoxazole

4-(Bromomethyl)-2-methyl-1,3-benzoxazole

Cat. No.: B13597104
M. Wt: 226.07 g/mol
InChI Key: CIQLGHDUQHMTPY-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-methyl-1,3-benzoxazole is a versatile benzoxazole-based chemical building block designed for research and development applications. This compound features a reactive bromomethyl group, making it a valuable intermediate in organic synthesis and medicinal chemistry. Researchers utilize this scaffold in cross-coupling reactions and nucleophilic substitutions to construct more complex molecular architectures. Its core benzoxazole structure is of significant interest in the development of pharmaceutical compounds and functional materials. As a reagent, it is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any personal use. This product is offered with comprehensive analytical data to ensure quality and consistency in your experiments. For specific storage and handling requirements, please refer to the product's safety data sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8BrNO

Molecular Weight

226.07 g/mol

IUPAC Name

4-(bromomethyl)-2-methyl-1,3-benzoxazole

InChI

InChI=1S/C9H8BrNO/c1-6-11-9-7(5-10)3-2-4-8(9)12-6/h2-4H,5H2,1H3

InChI Key

CIQLGHDUQHMTPY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2O1)CBr

Origin of Product

United States

Contextualizing 4 Bromomethyl 2 Methyl 1,3 Benzoxazole Within Contemporary Heterocyclic Chemistry

Significance of Benzoxazole (B165842) Derivatives in Organic Synthesis and Applied Sciences

Benzoxazole, a bicyclic aromatic heterocycle, consists of a benzene (B151609) ring fused to an oxazole (B20620) ring. This seemingly simple structure is a key component in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. nih.govnih.gov The benzoxazole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity. nih.gov

The significance of benzoxazole derivatives stems from their diverse pharmacological properties, which are summarized in the table below.

Biological ActivityDescriptionKey Molecular Targets (Examples)
Anticancer Inhibition of cancer cell proliferation and induction of apoptosis.Topoisomerases, Tyrosine kinases, Tubulin
Antimicrobial Activity against a broad spectrum of bacteria and fungi.DNA gyrase, Dihydrofolate reductase
Anti-inflammatory Reduction of inflammation through various mechanisms.Cyclooxygenase (COX) enzymes, Lipoxygenase (LOX) enzymes
Antiviral Inhibition of viral replication.Reverse transcriptase, Protease
Analgesic Pain relief.Opioid receptors, Ion channels
Anticonvulsant Prevention or reduction of the severity of epileptic seizures.Voltage-gated sodium channels

The synthetic versatility of the benzoxazole ring system allows for the introduction of various substituents at different positions, enabling the fine-tuning of its biological and physical properties. This adaptability has led to the development of numerous benzoxazole-containing drugs and clinical candidates. Beyond medicine, benzoxazole derivatives have found applications in materials science as fluorescent probes, organic light-emitting diodes (OLEDs), and corrosion inhibitors, owing to their unique photophysical and electronic properties. nih.gov

Strategic Importance of Bromomethyl-Substituted Heterocycles as Versatile Synthetic Intermediates

The introduction of a bromomethyl (-CH₂Br) group onto a heterocyclic core transforms it into a highly valuable and reactive synthetic intermediate. The strategic importance of bromomethyl-substituted heterocycles lies in the lability of the carbon-bromine bond, which makes the methylene (B1212753) group susceptible to nucleophilic attack. This reactivity provides a powerful tool for the elaboration of more complex molecular architectures.

The versatility of the bromomethyl group is illustrated by its ability to participate in a wide range of chemical transformations, as detailed in the following table.

Reaction TypeReagents and ConditionsProductSignificance
Nucleophilic Substitution Amines, alcohols, thiols, carboxylates, azide (B81097) ionsEthers, thioethers, esters, amines, azidesIntroduction of a wide variety of functional groups.
Wittig Reaction Triphenylphosphine followed by a base and an aldehyde or ketoneAlkenesCarbon-carbon bond formation for the synthesis of complex olefins.
Grignard Reagent Formation Magnesium metalOrganomagnesium halidesCreation of a nucleophilic carbon center for reaction with electrophiles.
Suzuki Cross-Coupling Boronic acids or esters, palladium catalyst, baseAryl- or vinyl-substituted heterocyclesFormation of carbon-carbon bonds with a high degree of control.
Sonogashira Coupling Terminal alkynes, palladium and copper catalysts, baseAlkynyl-substituted heterocyclesIntroduction of alkyne functionalities.

The ability to readily introduce a diverse array of substituents through the bromomethyl handle allows for the rapid generation of libraries of compounds for biological screening or for the optimization of material properties. This strategic functionalization is a cornerstone of modern drug discovery and materials science. dntb.gov.ua

Rationale for Research Focus on 4-(Bromomethyl)-2-methyl-1,3-benzoxazole (B6158920) as a Key Building Block

The focused research on this compound as a key building block is a logical convergence of the advantageous properties of both the benzoxazole core and the bromomethyl functional group. The rationale for its investigation is multifaceted and rests on its potential to serve as a versatile precursor for a wide range of novel and functionally diverse molecules.

Key aspects of the rationale include:

Synergistic Combination of Properties: The compound combines the proven biological relevance of the 2-methylbenzoxazole (B1214174) scaffold with the synthetic versatility of the bromomethyl group. The 2-methyl group can influence the electronic properties and steric profile of the benzoxazole ring system, potentially modulating its interaction with biological targets. mdpi.com

Access to Novel Chemical Space: The specific placement of the bromomethyl group at the 4-position of the benzoxazole ring offers a distinct vector for molecular elaboration compared to substitution at other positions. This allows for the exploration of novel chemical space and the generation of derivatives with unique three-dimensional structures.

Efficiency in Lead Discovery and Optimization: By utilizing this compound as a common intermediate, medicinal chemists can efficiently synthesize a library of derivatives with diverse functionalities at the 4-position. This parallel synthesis approach can significantly accelerate the process of identifying and optimizing lead compounds in drug discovery programs.

Development of Advanced Materials: In the realm of materials science, the ability to functionalize the benzoxazole core via the bromomethyl group opens up possibilities for creating novel polymers, dyes, and electronic materials with tailored optical and electronic properties.

In essence, this compound is not merely another heterocyclic compound; it is a strategically designed building block that holds immense promise for the efficient and targeted synthesis of new molecules with significant potential in both the life sciences and material sciences. Its study is driven by the prospect of harnessing its inherent reactivity to address contemporary challenges in these fields.

Synthetic Methodologies for 4 Bromomethyl 2 Methyl 1,3 Benzoxazole and Analogues

Precursor Synthesis and Functionalization Strategies towards the Benzoxazole (B165842) Core

The foundational step in synthesizing 4-(bromomethyl)-2-methyl-1,3-benzoxazole (B6158920) is the creation of its immediate precursor, 2,4-dimethyl-1,3-benzoxazole. This is typically achieved through the cyclization of a key starting material, 2-amino-3-methylphenol (B31084).

The synthesis of 2-amino-3-methylphenol can be accomplished via the reduction of 3-methyl-2-nitrophenol. A common laboratory method involves dissolving the nitrophenol in methanol, adding a palladium on carbon (Pd/C) catalyst, and then introducing hydrogen gas. The reaction mixture is stirred for several hours, after which the catalyst is filtered off, and the solvent is evaporated to yield 2-amino-3-methylphenol. chemicalbook.com

Once the 2-amino-3-methylphenol precursor is obtained, the benzoxazole ring is formed. This cyclization can be achieved through various condensation reactions. nih.gov A widely used method for installing a methyl group at the 2-position is the reaction of the o-aminophenol with acetic anhydride (B1165640) or acetyl chloride. A more direct approach to forming 2-substituted benzoxazoles involves the condensation of o-aminophenols with various carbonyl compounds or their derivatives. nih.govnih.gov Numerous catalytic systems have been developed to facilitate this transformation efficiently.

Strategies for synthesizing the benzoxazole core are diverse and have been extensively reviewed. rsc.org Common methods include the reaction of 2-aminophenols with:

Aldehydes: Often catalyzed by acids or metals, this is a straightforward method for creating 2-aryl or 2-alkyl benzoxazoles. organic-chemistry.orgresearchgate.net

Carboxylic Acids or Acyl Chlorides: These reactions typically require dehydrating agents or high temperatures to promote cyclization. nih.govresearchgate.net

β-Diketones: A combination of a Brønsted acid and a copper salt like CuI can effectively catalyze the cyclization of 2-aminophenols with β-diketones to yield various 2-substituted benzoxazoles. organic-chemistry.orgacs.org

The choice of synthetic route allows for the introduction of various substituents onto the benzoxazole scaffold, making it a versatile platform for creating a library of analogues.

Table 1: Selected Methods for Benzoxazole Core Synthesis

ReactantsCatalyst/ReagentKey FeaturesReference
2-Aminophenol + AldehydeSamarium triflateGreen method, mild conditions, aqueous medium. organic-chemistry.org
2-Aminophenol + β-DiketoneBrønsted acid + CuITolerates a variety of functional groups on the aminophenol. acs.org
2-Aminophenol + Carboxylic AcidMethanesulfonic acidOne-pot synthesis from in situ generated acid chlorides. researchgate.net
2-Aminophenol + DMF DerivativesImidazolium (B1220033) chlorideEconomical, metal-free approach. nih.gov

Selective Bromination Techniques for Benzoxazole Scaffolds

With the 2,4-dimethyl-1,3-benzoxazole precursor in hand, the next critical step is the selective bromination of the methyl group at the 4-position. This requires conditions that favor benzylic bromination over electrophilic aromatic substitution on the benzene (B151609) ring.

The most effective method for achieving selective benzylic bromination is the Wohl-Ziegler reaction. thermofisher.comchem-station.comwikipedia.org This reaction employs N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical conditions (UV or visible light). researchgate.net

The mechanism of the Wohl-Ziegler reaction is a free-radical chain process: organic-chemistry.orgmasterorganicchemistry.comchemistrysteps.com

Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator or by light, which generates a small number of bromine radicals (Br•) from the trace amounts of Br₂ present in NBS. organic-chemistry.orgyoutube.com

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of 2,4-dimethyl-1,3-benzoxazole. This step is highly selective because the resulting benzylic radical is stabilized by resonance with the aromatic ring. masterorganicchemistry.comyoutube.com The generated hydrogen bromide (HBr) then reacts with NBS to produce a molecule of molecular bromine (Br₂). libretexts.org The benzylic radical then reacts with this Br₂ to form the desired product, this compound, and a new bromine radical, which continues the chain reaction.

Termination: The reaction terminates when radicals combine with each other.

The key to the success of the Wohl-Ziegler reaction is maintaining a very low concentration of Br₂ and HBr in the reaction mixture. wikipedia.orgorganic-chemistry.org NBS serves this purpose by acting as a source that slowly releases Br₂ upon reaction with HBr, thus preventing competitive ionic addition or electrophilic substitution reactions on the aromatic ring. masterorganicchemistry.comlibretexts.org

Achieving high positional selectivity for the benzylic C-H bond is paramount and depends heavily on the optimization of reaction conditions, particularly the choice of solvent. gla.ac.uk

Solvent Effects: The solvent plays a critical role in dictating the reaction pathway. For radical bromination to be favored, non-polar solvents are typically used. chem-station.com

Carbon tetrachloride (CCl₄): Historically, CCl₄ has been the solvent of choice for Wohl-Ziegler reactions. wikipedia.orgorganic-chemistry.org Its non-polar nature disfavors the formation of ionic intermediates required for electrophilic aromatic substitution. Furthermore, NBS has low solubility in CCl₄, which helps maintain a low bromine concentration, while the by-product, succinimide, is insoluble and floats, indicating the reaction's progress. organic-chemistry.org However, due to its toxicity and environmental impact, its use is now heavily restricted. wikipedia.org

Acetonitrile (B52724) (CH₃CN): In contrast, polar solvents like acetonitrile can favor electrophilic aromatic substitution. researchgate.net Using NBS in acetonitrile can lead to para-bromination on activated aromatic rings. researchgate.net Therefore, for selective benzylic bromination, such polar solvents should be avoided.

Alternative Solvents: Dichloromethane and trifluorotoluene have been investigated as less hazardous alternatives to CCl₄ for benzylic brominations. wikipedia.orggla.ac.uk

Initiation and Temperature: The reaction must be initiated by light or a radical initiator. Performing the reaction in the dark without an initiator can suppress the desired radical pathway. researchgate.net The temperature is typically raised to the boiling point of the solvent to facilitate the decomposition of the initiator and promote the reaction. wikipedia.org Careful control of these parameters is essential to prevent side reactions and ensure a high yield of the desired 4-(bromomethyl) product. gla.ac.uk

Table 2: Influence of Solvents on NBS Bromination Selectivity

SolventPolarityFavored Reaction PathwayTypical OutcomeReference
Carbon Tetrachloride (CCl₄)Non-polarRadical SubstitutionBenzylic Bromination wikipedia.orgorganic-chemistry.org
Acetonitrile (CH₃CN)Polar AproticElectrophilic SubstitutionAromatic Ring Bromination researchgate.net
Dichloromethane (CH₂Cl₂)Polar AproticRadical Substitution (with initiator)Benzylic Bromination gla.ac.uk
BenzeneNon-polarRadical SubstitutionBenzylic Bromination researchgate.net

Emerging and Sustainable Synthetic Approaches

Recent research has focused on developing more environmentally friendly and efficient methods for the synthesis of benzoxazoles and their derivatives, aligning with the principles of green chemistry.

The principles of green chemistry aim to reduce waste, use less hazardous substances, and improve energy efficiency. In the context of synthesizing this compound, these principles can be applied at both the ring formation and bromination stages.

For the synthesis of the benzoxazole core, green approaches include:

Use of Water as a Solvent: Some methods have been developed for the synthesis of benzoxazole-2-thiols in water, eliminating the need for volatile organic solvents. rsc.org

Solvent-Free Reactions: Ultrasound-assisted, solvent-free condensation of 2-aminophenols and aldehydes using a recyclable magnetic ionic liquid catalyst represents a significant green advancement. nih.gov This method offers a faster reaction rate and produces only water as a byproduct. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can enhance reaction rates and yields, often under solvent-free or reduced-solvent conditions, as demonstrated in the synthesis of benzoxazole analogs using deep eutectic solvents as catalysts. rsc.orgresearchgate.net

For the bromination step, sustainability can be improved by:

Replacing Hazardous Solvents: Moving away from CCl₄ to greener alternatives is a key objective. researchgate.net Recent studies have shown successful benzylic bromination using visible light in standard laboratory glassware without a photocatalyst, and even 'on water' protocols have been developed as an alternative to using CCl₄. researchgate.netresearchgate.net

Photochemical Methods: Continuous-flow photochemical processes using in-situ generated bromine can offer higher throughput, better safety, and reduced waste (lower Process Mass Intensity, PMI) compared to traditional batch reactions with NBS. rsc.orgrsc.org

The use of catalysts is central to improving the efficiency and selectivity of benzoxazole synthesis. A wide array of catalysts has been explored for the cyclization step. rsc.org

Nanocatalysts: Magnetic nanoparticles supporting ionic liquids or other catalytic species are highly effective. nih.gov They offer high surface area, leading to faster reactions, and can be easily separated from the reaction mixture using a magnet and reused for multiple cycles, which is both economical and environmentally friendly. nih.govresearchgate.net

Metal Catalysts: Various metal catalysts, including those based on copper, iron, and nickel, have been employed to promote the cyclization of 2-aminophenols with different partners under mild conditions. organic-chemistry.orgacs.orgnih.gov

Organocatalysts: Simple, metal-free organocatalysts like imidazolium chloride have been shown to effectively promote benzoxazole synthesis. nih.gov

For the bromination step, recent advances in photocatalysis offer new avenues for selective C-H functionalization. While traditional Wohl-Ziegler reactions are initiated rather than truly catalyzed, modern photocatalytic systems can activate NBS or other bromine sources under visible light. mdpi.com For instance, organic dyes like Eosin Y can catalyze the bromination of benzylic C-H bonds. mdpi.com However, it is crucial to control these reactions, as some photocatalytic systems can divert the reactivity of NBS away from the desired radical pathway toward electrophilic aromatic bromination. nih.govacs.org

Chemical Reactivity and Mechanistic Investigations of 4 Bromomethyl 2 Methyl 1,3 Benzoxazole

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromomethyl group is a highly versatile functional group that readily participates in nucleophilic substitution reactions. The benzylic position of the bromine atom enhances its reactivity, making it an excellent electrophile for a wide array of nucleophiles.

The electrophilic carbon of the bromomethyl group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-heteroatom and carbon-carbon bonds.

Amines: Primary and secondary amines can readily displace the bromide ion to form the corresponding aminomethyl derivatives. These reactions typically proceed under mild conditions, often in a polar aprotic solvent such as DMF. The resulting amines are valuable intermediates for the synthesis of more complex molecules with potential biological activity.

Thiols: Thiolates, generated from thiols in the presence of a base, are excellent nucleophiles for the substitution of the benzylic bromide. This reaction leads to the formation of thioethers, which are important structural motifs in medicinal and materials chemistry.

Alkoxides: Alkoxides and phenoxides can react with 4-(bromomethyl)-2-methyl-1,3-benzoxazole (B6158920) to yield the corresponding ethers. The choice of a non-nucleophilic base and an appropriate solvent is crucial to avoid competing elimination reactions.

Carbanions: Carbanions, such as those derived from malonates or other active methylene (B1212753) compounds, can be used to form new carbon-carbon bonds. These reactions are fundamental in extending the carbon framework of the molecule. An unusual reaction of ethyl 4-bromomethylbenzoate with the carbanion of substituted ethyl acetate (B1210297) has been reported to afford nucleophilic aromatic substitution of the bromomethyl group instead of the expected alkylation.

NucleophileReagents/ConditionsProduct Type
Amines (R₂NH)DMF, rt4-(Aminomethyl)-2-methyl-1,3-benzoxazole
Thiols (RSH)Base (e.g., K₂CO₃), Solvent (e.g., Acetone)4-(Thioether)-2-methyl-1,3-benzoxazole
Alkoxides (RO⁻)Alcohol (ROH), Base4-(Alkoxymethyl)-2-methyl-1,3-benzoxazole
Carbanions (e.g., CH(CO₂Et)₂)Base (e.g., NaH), THF4-(Alkyl)-2-methyl-1,3-benzoxazole derivative

Detailed stereochemical and kinetic studies on the nucleophilic substitution reactions of this compound are not extensively reported in the literature. However, based on general principles of benzylic substitution reactions, it can be inferred that the mechanism is likely to be SN2 or SN1, depending on the reaction conditions and the nature of the nucleophile.

For a typical SN2 reaction with a chiral nucleophile, an inversion of configuration at the electrophilic carbon would be expected. However, the carbon of the bromomethyl group in the starting material is prochiral. Kinetic studies would be necessary to determine the reaction order and the influence of solvent polarity and nucleophile strength on the reaction rate. Such studies would provide valuable insights into the reaction mechanism.

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromomethyl functionality, while a good substrate for nucleophilic substitution, is not the typical electrophile for standard transition metal-catalyzed cross-coupling reactions which usually involve aryl or vinyl halides. However, the C(sp³)-Br bond can participate in certain types of cross-coupling reactions, although this is less common than with C(sp²)-Br bonds.

While there is a lack of specific literature detailing the use of this compound in these named cross-coupling reactions, the general reactivity of benzylic bromides suggests potential applications.

Suzuki-Miyaura Coupling: This reaction typically couples organoboron compounds with organic halides. While less common for benzylic halides, under specific catalytic conditions, C(sp³)-C(sp²) coupling could be achieved.

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. The C(sp³)-Br bond in this compound is not a standard substrate for this reaction.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides. Similar to the Heck reaction, the benzylic bromide is not a typical substrate.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl or vinyl halide and an amine. The application of this reaction to benzylic bromides is not the standard protocol.

For C(sp³)-Br bonds to participate effectively in cross-coupling reactions, the development of specialized ligand and catalyst systems is crucial. Ligands play a key role in stabilizing the organometallic intermediates and promoting the desired reductive elimination step. For benzylic bromides, ligands that can facilitate the oxidative addition of the C-Br bond to the metal center without promoting unwanted side reactions would be required. Catalyst optimization would involve screening different palladium or nickel precursors, ligands, bases, and solvents to achieve the desired reactivity and selectivity.

Cross-Coupling ReactionTypical SubstratesPotential for this compound
Suzuki-MiyauraAryl/Vinyl Halides + Boronic AcidsPossible with specialized catalysts for C(sp³)-Br coupling
HeckAryl/Vinyl Halides + AlkenesNot a standard substrate
SonogashiraAryl/Vinyl Halides + Terminal AlkynesNot a standard substrate
Buchwald-HartwigAryl/Vinyl Halides + AminesNot a standard substrate

Reactivity of the 1,3-Benzoxazole Core

The 1,3-benzoxazole ring system is aromatic and generally stable. However, it can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents on the benzene (B151609) ring. In this compound, the electron-donating methyl group at the 2-position and the electron-withdrawing nature of the oxazole (B20620) nitrogen will influence the regioselectivity of electrophilic attack. The benzoxazole (B165842) core itself is a valuable scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. mdpi.com

Electrophilic and Nucleophilic Functionalization of the Aromatic System

The benzene ring of the benzoxazole moiety is susceptible to attack by both electrophiles and nucleophiles, with the regioselectivity of these reactions being influenced by the existing substituents. The fused oxazole ring, the 2-methyl group, and the 4-bromomethyl group all exert electronic effects that direct incoming reagents to specific positions on the aromatic core.

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) reactions introduce a functional group onto the aromatic ring by replacing a hydrogen atom. The benzoxazole ring is generally considered to be electron-rich, making it reactive towards electrophiles. The directing effects of the substituents on this compound play a crucial role in determining the position of substitution. The oxygen and nitrogen atoms of the oxazole ring donate electron density to the benzene ring through resonance, acting as activating, ortho-, para-directing groups. The 2-methyl group is also an activating, ortho-, para-directing group due to hyperconjugation and inductive effects. The 4-bromomethyl group, while containing an electronegative bromine atom, primarily acts as a deactivating group through its electron-withdrawing inductive effect.

Considering these combined influences, electrophilic attack is most likely to occur at the positions ortho and para to the activating groups and meta to the deactivating group. In the case of this compound, the most probable sites for electrophilic substitution are the C-5 and C-7 positions.

PositionActivating/Deactivating InfluencePredicted Reactivity
C-5Ortho to the 4-(bromomethyl) group, meta to the oxazole nitrogenModerately activated
C-6Para to the oxazole oxygen, meta to the 2-methyl groupDeactivated
C-7Para to the 2-methyl group, ortho to the oxazole oxygenHighly activated

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration with a mixture of nitric acid and sulfuric acid would be expected to yield primarily 7-nitro-4-(bromomethyl)-2-methyl-1,3-benzoxazole.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA) on the benzoxazole ring is less common than electrophilic substitution unless the ring is activated by strong electron-withdrawing groups. The presence of the bromomethyl group at the 4-position, while inductively withdrawing, is not typically sufficient to facilitate direct nucleophilic attack on the aromatic ring. However, reactions at the benzylic position are highly favorable.

The primary site for nucleophilic attack on this compound is the carbon atom of the bromomethyl group. This is a classic example of a benzylic halide, which is highly reactive towards nucleophiles via both SN1 and SN2 mechanisms due to the stabilization of the carbocation intermediate or transition state by the adjacent aromatic ring.

A wide variety of nucleophiles can displace the bromide ion, leading to a diverse range of functionalized derivatives.

NucleophileProduct
Hydroxide (OH⁻)4-(Hydroxymethyl)-2-methyl-1,3-benzoxazole
Alkoxides (RO⁻)4-(Alkoxymethyl)-2-methyl-1,3-benzoxazole
Cyanide (CN⁻)4-(Cyanomethyl)-2-methyl-1,3-benzoxazole
Azide (B81097) (N₃⁻)4-(Azidomethyl)-2-methyl-1,3-benzoxazole
Amines (RNH₂)4-(Aminomethyl)-2-methyl-1,3-benzoxazole derivatives
Thiolates (RS⁻)4-(Thioether)-2-methyl-1,3-benzoxazole derivatives

Table 2: Examples of Nucleophilic Substitution at the Bromomethyl Group

These reactions are typically carried out in a suitable solvent, and the reaction conditions can be tailored to favor either SN1 or SN2 pathways.

Ring-Opening and Rearrangement Reactions

The benzoxazole ring is generally stable under many conditions but can undergo ring-opening under harsh acidic or basic conditions. Furthermore, specific structural features can make the molecule susceptible to rearrangement reactions.

Ring-Opening Reactions:

Acid-catalyzed hydrolysis of the oxazole ring can occur, particularly at elevated temperatures, leading to the formation of the corresponding o-aminophenol derivative. This proceeds via protonation of the nitrogen atom, followed by nucleophilic attack of water at the C-2 position.

Similarly, strong bases can promote the cleavage of the C-O bond in the oxazole ring, although this is generally a less facile process. Recent research has shown that benzoxazoles can undergo ring-opening when treated with secondary amines, followed by an iron-catalyzed oxidative cyclization to yield 2-aminobenzoxazoles.

Rearrangement Reactions (e.g., Smiles Rearrangement):

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction that could potentially occur in derivatives of this compound. dtic.milnih.gov This type of rearrangement involves the migration of an aryl group from a heteroatom to an adjacent nucleophilic center.

For a Smiles rearrangement to be applicable to this specific structural type, the bromomethyl group would first need to be converted into a suitable tether containing a nucleophilic group. For example, if the bromine is substituted by a nucleophile that is part of a larger molecule with another nucleophilic site, an intramolecular attack on the benzoxazole ring could be initiated.

A hypothetical example would involve the reaction of this compound with a compound containing both a thiol and an amine group. If the thiol displaces the bromide, the resulting amine could then potentially attack the C-7a position of the benzoxazole ring, leading to a spirocyclic intermediate, characteristic of a Smiles rearrangement. The feasibility and outcome of such a rearrangement would be highly dependent on the nature of the linker and the reaction conditions. While the Smiles rearrangement is a known process for benzoxazole derivatives, its specific application to derivatives of this compound requires further experimental investigation. dtic.milnih.gov

Applications in Organic Synthesis and Rational Compound Design

Utilization as a Key Building Block for Complex Organic Architectures

The construction of complex organic molecules often relies on the use of versatile and reactive starting materials. Bromomethyl-substituted aromatic compounds are well-established precursors for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions.

Scaffold Diversification for Chemical Library Generation

The generation of chemical libraries with a high degree of structural diversity is a key strategy in the search for new bioactive compounds. The benzoxazole (B165842) core is considered a "privileged scaffold" due to its presence in numerous pharmacologically active agents. nih.govmdpi.com The reactive nature of the bromomethyl group in 4-(Bromomethyl)-2-methyl-1,3-benzoxazole (B6158920) would theoretically allow for its reaction with a wide array of nucleophiles, such as amines, phenols, thiols, and carbanions. This would enable the rapid assembly of a library of compounds, each featuring the 2-methyl-1,3-benzoxazole core attached to a different functional group. Such a library could then be screened for various biological activities.

While the benzoxazole skeleton provides a versatile scaffold for the rational design of bioactive molecules, specific studies detailing the use of this compound for large-scale chemical library generation are not extensively documented in publicly available literature. mdpi.com However, the principle of using bromomethyl-substituted scaffolds for efficient optimization of biological activity is a well-established practice in medicinal chemistry. nih.gov

Synthesis of Novel Heterocyclic Systems with Potential for Molecular Recognition

The synthesis of novel heterocyclic systems is a continuous endeavor in organic chemistry, driven by the search for molecules with unique properties, including the ability to engage in specific molecular recognition events. The benzoxazole unit itself can participate in non-covalent interactions, which are crucial for molecular recognition. sciforum.net

The reaction of this compound with bifunctional nucleophiles could lead to the formation of new, more complex heterocyclic systems. For instance, reaction with a molecule containing both an amine and a hydroxyl group could lead to the formation of a larger ring system incorporating the benzoxazole moiety. These novel heterocyclic structures could be designed to have specific three-dimensional shapes and electronic properties, making them candidates for applications in host-guest chemistry, sensing, and catalysis.

Contribution to Ligand Design and Molecular Target Interaction Studies

The design of ligands that can bind with high affinity and selectivity to specific biomolecular targets is a central goal of drug discovery. The benzoxazole scaffold is a key component of many known ligands. nih.govnih.gov

Rational Design of Ligands for Specific Biomolecular Targets (e.g., Enzyme Inhibitors, Receptor Modulators)

The rational design of ligands often involves the use of molecular modeling and computational chemistry to predict the binding of a molecule to a target protein. The 2-methyl-1,3-benzoxazole group can be incorporated into a ligand to occupy a specific pocket in a protein's active site. The bromomethyl functionality of this compound would serve as a handle to connect the benzoxazole unit to other parts of the ligand, which could be designed to interact with other regions of the target protein, thereby enhancing binding affinity and selectivity. For example, benzoxazole derivatives have been synthesized and evaluated as melatonin (B1676174) receptor agonists. nih.gov

Structure-Activity Relationship (SAR) Studies based on Molecular Interactions and Binding Affinities

Structure-Activity Relationship (SAR) studies are fundamental to the process of optimizing a lead compound into a drug candidate. These studies involve systematically modifying the structure of a molecule and evaluating the effect of these changes on its biological activity.

In the context of this compound, a series of derivatives could be synthesized by reacting the bromomethyl group with various nucleophiles. The resulting compounds, with different substituents at the 4-position, could then be tested for their activity against a specific biological target. The analysis of the results would provide valuable information on which types of substituents are favorable for activity, thus guiding the design of more potent compounds. SAR studies on benzoxazole derivatives have revealed the importance of substituents on the benzoxazole ring for antimicrobial and antifungal activity. researchgate.netesisresearch.orgnih.gov

Below is an interactive data table summarizing the impact of different substituents on the biological activity of generic benzoxazole derivatives, illustrating the principles of SAR.

Compound Series General Structure Substituent (R) Observed Biological Activity Key Finding from SAR
Antimicrobial BenzazolesBenzoxazole CoreElectron-withdrawing groups (e.g., -Cl, -NO2) at position 5Increased antifungal activity against C. albicansElectron-withdrawing groups at specific positions can enhance potency. esisresearch.org
Melatonin Receptor AgonistsBenzoxazole CoreVarious side chainsIdentification of potent MT1 and MT2 receptor agonistsSpecific side chains are crucial for receptor binding and activation. nih.gov
Antifungal Benzoxazoles1,3-Benzoxazole-4-carbonitrileN,N,5-trimethyl-7-[(3S)-3-methyl-3-(methylamino)pyrrolidin-1-yl]-6-phenylPotent in vitro activity against Candida speciesComplex substituents can lead to improved efficacy and pharmacokinetic properties. nih.gov

Application in Chemical Probes and Biosensor Design for Biological Processes

Chemical probes are small molecules used to study biological systems, while biosensors are analytical devices that combine a biological component with a physicochemical detector. Fluorescent probes are particularly useful for visualizing biological processes in living cells. Benzoxazole derivatives are known to exhibit interesting fluorescent properties. periodikos.com.br

This compound could be used to synthesize fluorescent chemical probes by attaching it to a molecule that targets a specific cellular component. The benzoxazole moiety would act as the fluorophore, and its fluorescence could be modulated by its local environment, providing a way to sense changes in the biological system. For instance, certain benzoxadiazole derivatives, which are structurally related to benzoxazoles, have been used to visualize lysosomes in live cells. nih.gov

Potential in Functional Materials Science and Advanced Molecule Development

The strategic placement of a reactive bromomethyl handle on the robust benzoxazole ring positions this compound as a pivotal precursor for a variety of functional materials. The C-Br bond in the bromomethyl group is relatively weak, making it an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the covalent integration of the 2-methyl-1,3-benzoxazole unit into a wide array of more complex structures, including fluorescent materials, high-performance polymers, and specialized coatings.

Precursors for Organic Light-Emitting Diodes (OLEDs) and Fluorescent Materials

The benzoxazole core is an intrinsic fluorophore, a property that has led to its extensive use in the development of fluorescent materials. Benzoxazole derivatives are noted for their photoluminescent properties and are explored in applications ranging from fluorescent probes to electro-optical materials. mdpi.comresearchgate.net Compounds incorporating the 2-phenylbenzoxazole (B188899) fragment, a structure closely related to the 2-methyl-1,3-benzoxazole core, have been shown to exhibit significant fluorescence, with some derivatives achieving quantum yields as high as 64% in solution. mdpi.com

Emissive Layers: By incorporating the benzoxazole moiety, materials can be tuned to emit light in specific regions of the spectrum, particularly in the blue range. taylorfrancis.com

Host Materials: In both phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, host materials are essential. Benzoxazole-containing structures can be designed to have high triplet energies, a critical requirement for efficient blue and green emitting devices. nih.gov

Multifunctional Molecular Tools: Researchers have developed benzoxazole derivatives that merge biological activity with fluorescent properties, opening avenues for advanced theranostic agents. mdpi.com

The photophysical characteristics of several 2-phenylbenzoxazole derivatives highlight the potential of this structural class in luminescent applications.

Compound DerivativeExcitation Maxima (nm)Emission Maxima (nm)Photoluminescence Quantum Yield (%)Reference
para-fluorosulfate (BOSp)~250-35037564 (in acetonitrile) mdpi.com
meta-fluorosulfate (BOSm)~250-350381- mdpi.com
ortho-fluorosulfate (BOSo)~250-350-- mdpi.com

Integration into Polymer Architectures and Functional Coatings

The introduction of the 2-methyl-1,3-benzoxazole moiety into polymer chains can dramatically enhance their physical and thermal properties. The rigid, heterocyclic benzoxazole unit imparts stiffness and linearity to the polymer backbone, which can lead to superior mechanical strength and thermal stability. titech.ac.jpresearchgate.net The bromomethyl group on this compound serves as a key functional handle for polymerization or for grafting onto existing polymer backbones.

Polyimides (PIs) are a class of high-performance polymers that particularly benefit from the inclusion of benzoxazole units. A series of poly(benzoxazole imide)s (PBOPIs) have been synthesized and shown to possess an exceptional combination of properties. rsc.org These polymers exhibit high glass transition temperatures (Tg), excellent thermal stability, and robust mechanical characteristics, making them suitable for applications in microelectronics and aerospace where dimensional stability and heat resistance are paramount. titech.ac.jprsc.org

Research findings on various polyimides containing benzoxazole moieties demonstrate their high performance.

Thermal Properties of Polyimides Containing Benzoxazole Moieties
Polymer SystemGlass Transition Temp. (Tg)5% Weight Loss Temp. (Td5%)Reference
Poly(benzoxazole imide)s (PBOPIs)285 to 363 °C510–564 °C (in N2) rsc.org
Poly(benzoxazole-benzimidazole-imide) Copolymers339–387 °C573–577 °C (in N2) rsc.org
Polyimides from DAPBO Monomerup to 412 °C485-579 °C (in N2) titech.ac.jp

The mechanical integrity of these polymers is equally impressive. The rigid-rod structure contributed by the benzoxazole unit enhances tensile strength and modulus without the need for mechanical stretching processes. titech.ac.jprsc.org

Mechanical Properties of Polymers Containing Benzoxazole Moieties
Polymer SystemTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Reference
Poly(benzoxazole imide)s (PBOPIs)103–1262.9–3.73.0–6.5 rsc.org
Poly(benzoxazole-benzimidazole-imide) Copolymers233.64–325.795.18–5.75- rsc.org
Polyimides from DAPBO Monomer-up to 7.2- titech.ac.jp

These enhanced properties make benzoxazole-containing polymers ideal candidates for functional coatings. For example, poly(benzoxazole-benzimidazole-imide) films have demonstrated excellent adhesion to copper without the need for adhesion promoters, a valuable trait for electronic applications. rsc.org The development of such high-performance polymers is critical for creating durable and reliable functional coatings for demanding environments.

Advanced Analytical and Computational Investigations

Spectroscopic Methodologies for Complex Structural Elucidation and Mechanistic Studies

Spectroscopic techniques are fundamental in determining the structure and behavior of "4-(Bromomethyl)-2-methyl-1,3-benzoxazole." Each method offers unique information, and together they provide a complete picture of the molecule's identity and properties.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of benzoxazole (B165842) derivatives. nih.govdergipark.org.tr Techniques such as ¹H and ¹³C-NMR are routinely used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom. nih.govresearchgate.net For "this compound," specific signals corresponding to the methyl group, the bromomethyl group, and the aromatic protons of the benzoxazole ring system would be expected. nih.gov

In more advanced applications, dynamic NMR (DNMR) spectroscopy, often combined with computational calculations, can be employed to study the conformational dynamics of the molecule. unibas.it This could involve investigating the rotational barriers of the bromomethyl group or any potential ring puckering, although the benzoxazole core is largely planar. nih.govnih.gov By analyzing changes in the NMR spectra at different temperatures, thermodynamic parameters for conformational interchange processes can be determined. unibas.it The calculation of chemical shifts and coupling constants can also assist in distinguishing between various possible ground-state conformations. unibas.it

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for This compound (B6158920) Predicted values are based on the analysis of similar benzoxazole structures and general chemical shift principles. nih.govdergipark.org.tr

Atom TypePredicted Chemical Shift (ppm)Notes
¹H (Aromatic)7.20 - 7.80Multiplet signals for the three protons on the benzene (B151609) ring.
¹H (-CH₂Br)~4.70Singlet, characteristic of a bromomethyl group attached to an aromatic ring.
¹H (-CH₃)~2.60Singlet for the methyl group at the 2-position.
¹³C (C=N, C2)~164Carbon of the oxazole (B20620) ring double bonded to nitrogen.
¹³C (Aromatic)110 - 151Multiple signals for the six carbons of the fused benzene ring.
¹³C (-CH₂Br)~32Carbon of the bromomethyl group.
¹³C (-CH₃)~14Carbon of the methyl group at the 2-position.

Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight and elemental composition of "this compound." High-resolution mass spectrometry (HRMS), such as Time-of-Flight (TOF) MS, provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. nih.govdergipark.org.tr

Furthermore, MS is a powerful tool for monitoring the progress of synthesis reactions in real-time. nih.gov It can be used to identify the formation of the desired product and detect the presence of any intermediates, byproducts, or unreacted starting materials. rrpharmacology.ru Techniques like label-assisted mass spectrometry can be adapted for high-throughput screening to discover new reactions or optimize existing synthesis conditions. nih.gov Isotopic information from the mass spectrum, particularly the characteristic pattern produced by the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), serves as a key signature for identifying and confirming the structure of brominated compounds like the title molecule. researchgate.net

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in a molecule by probing its vibrational modes. nih.govnih.govnih.gov For "this compound," these spectra would show characteristic absorption or scattering bands corresponding to the vibrations of specific bonds.

Key expected vibrational modes include:

C=N stretching within the oxazole ring.

C-O-C stretching vibrations, also characteristic of the oxazole ring.

Aromatic C=C and C-H stretching and bending from the benzene portion of the molecule.

Aliphatic C-H stretching and bending from the methyl and bromomethyl groups.

C-Br stretching from the bromomethyl group, typically found in the lower frequency region of the spectrum. nih.gov

These experimental spectra can be compared with theoretically calculated spectra obtained from computational methods like DFT to aid in the precise assignment of vibrational modes. nih.govnih.govnih.gov This combined approach provides a high degree of confidence in the structural characterization. nih.govresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound Frequencies are based on data reported for similar benzoxazole derivatives. nih.govesisresearch.orgmdpi.com

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretch3050 - 3150IR, Raman
Aliphatic C-H Stretch (-CH₃, -CH₂)2850 - 3000IR, Raman
C=N Stretch1600 - 1680IR, Raman
Aromatic C=C Stretch1450 - 1600IR, Raman
C-O-C Asymmetric Stretch1200 - 1270IR
C-O-C Symmetric Stretch1020 - 1080IR
C-Br Stretch600 - 750IR

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional molecular structure of a compound in the solid state. nih.govnih.gov This technique yields accurate data on bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of "this compound." researchgate.net

Studies on similar benzoxazole derivatives show that the benzoxazole ring system is typically almost planar. nih.gov X-ray analysis would confirm this planarity and reveal the specific orientation of the methyl and bromomethyl substituents relative to the ring. Furthermore, the crystallographic data provides invaluable insights into the crystal packing, detailing the intermolecular interactions that stabilize the crystal lattice. nih.govresearchgate.net These can include van der Waals forces, dipole-dipole interactions, and potentially weak C-H···N or C-H···O hydrogen bonds, as well as π–π stacking interactions between the aromatic rings of adjacent molecules. researchgate.netnih.gov

Table 3: Illustrative Crystal Data Parameters for a Benzoxazole Derivative Data is representative of typical values obtained for substituted benzoxazoles. nih.govresearchgate.netnih.gov

ParameterExample Value
Crystal SystemMonoclinic or Triclinic
Space GroupP2₁/c or P-1
a (Å)7 - 10
b (Å)8 - 12
c (Å)12 - 18
α (°)90 or variable (Triclinic)
β (°)95 - 115
γ (°)90 or variable (Triclinic)
Volume (ų)~1000 - 1500
Z (Molecules per unit cell)2 or 4

Computational Chemistry and Molecular Modeling

Computational chemistry provides a powerful theoretical framework to complement and interpret experimental findings. Molecular modeling allows for the investigation of molecular properties that can be difficult or impossible to measure directly.

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of benzoxazole derivatives. researchgate.netresearchgate.net By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-31G or 6-311++G(d,p)), a wide range of molecular properties can be accurately calculated. researchgate.netbiointerfaceresearch.comresearchgate.net

Key applications of DFT for "this compound" include:

Geometry Optimization: DFT is used to find the lowest energy (most stable) conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental X-ray data. semanticscholar.org

Electronic Structure Analysis: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netsemanticscholar.org Molecular Electrostatic Potential (MEP) maps can also be generated to visualize electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. biointerfaceresearch.comresearchgate.net

Reactivity Predictions: DFT allows for the calculation of various reactivity descriptors, such as ionization potential, electron affinity, chemical hardness, softness, and electrophilicity, which quantify the molecule's reactive tendencies. researchgate.netresearchgate.nettci-thaijo.org

Spectroscopic Simulations: DFT can simulate vibrational (IR and Raman) and NMR spectra. nih.govresearchgate.net These theoretical spectra are invaluable for assigning experimental bands and confirming the proposed molecular structure. nih.govnih.gov Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis). researchgate.netrsc.org

Table 4: Parameters Calculable via DFT and Their Significance

Calculated ParameterSignificance
Optimized Molecular GeometryPredicts the most stable 3D structure, including bond lengths and angles. semanticscholar.org
HOMO-LUMO EnergiesThe energy gap indicates chemical reactivity and kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP)Visualizes charge distribution and predicts sites for chemical reactions. biointerfaceresearch.com
Global Reactivity DescriptorsQuantifies properties like hardness, softness, and electrophilicity to predict reactivity. researchgate.net
Vibrational FrequenciesSimulates IR and Raman spectra to aid in the assignment of experimental data. nih.gov
NMR Chemical ShiftsCalculates theoretical ¹H and ¹³C NMR spectra for structural verification. nih.gov
Dipole Moment & PolarizabilityProvides insight into the molecule's polarity and potential for non-linear optical (NLO) properties. researchgate.net

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the conformational landscape and dynamic behavior of benzoxazole derivatives. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles and applications can be understood from studies on structurally related benzoxazole compounds. These simulations model the movement of atoms and molecules over time, providing a detailed picture of how a molecule like this compound might behave in different environments.

MD simulations allow for the exploration of the molecule's flexibility, identifying the most stable conformations and the energy barriers between them. For the benzoxazole core, key conformational aspects include the planarity of the fused ring system and the rotational freedom of its substituents. In the case of this compound, MD simulations could elucidate the rotational dynamics of the bromomethyl and methyl groups, which can significantly influence the molecule's interaction with biological targets.

For instance, in studies of other benzoxazole derivatives, MD simulations have been employed to understand how these molecules interact with and stabilize within the binding pockets of proteins. These simulations can reveal crucial information about the stability of ligand-protein complexes, the role of solvent molecules, and the dynamic network of interactions that govern molecular recognition. Such insights are invaluable for understanding the behavior of this compound in a biological context.

Simulation Parameter Typical Application in Benzoxazole Derivative Studies Information Gained
Root Mean Square Deviation (RMSD)To assess the stability of the molecule's conformation over time.Provides insights into the structural rigidity or flexibility of the benzoxazole scaffold and its substituents.
Radius of Gyration (Rg)To measure the compactness of the molecule during the simulation.Helps in understanding conformational changes, such as folding or unfolding, in different environments.
Solvent Accessible Surface Area (SASA)To calculate the surface area of the molecule exposed to the solvent.Indicates changes in the molecule's exposure to its surroundings, which is crucial for understanding solubility and interaction with other molecules.
Hydrogen Bond AnalysisTo identify and quantify the formation and breaking of hydrogen bonds.Elucidates key interactions with solvent molecules or biological targets that stabilize particular conformations.

In Silico Screening and Ligand-Protein Docking Studies for Rational Design of Molecular Interactions

In silico screening and ligand-protein docking are foundational computational techniques in modern drug discovery and materials science, and their application to benzoxazole derivatives has been instrumental in identifying and optimizing new bioactive compounds. jddtonline.info These methods allow for the rapid evaluation of large libraries of virtual compounds to predict their binding affinity and mode of interaction with a specific biological target.

Virtual Screening:

Virtual screening of benzoxazole libraries involves computationally filtering compounds to identify those with a high probability of binding to a target protein. This process typically begins with the creation of a 3D model of the target protein, often obtained from X-ray crystallography or homology modeling. A library of benzoxazole derivatives, including virtual modifications of the this compound scaffold, is then docked into the active site of the protein. Compounds are ranked based on a scoring function that estimates the binding affinity. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.

Ligand-Protein Docking:

Ligand-protein docking studies provide detailed insights into the specific molecular interactions between a benzoxazole derivative and its protein target. nih.gov For this compound, docking studies could predict how the bromomethyl and methyl groups, along with the benzoxazole core, fit into a binding pocket. These studies can identify key interactions such as:

Hydrogen bonds: The nitrogen and oxygen atoms of the benzoxazole ring can act as hydrogen bond acceptors.

Hydrophobic interactions: The aromatic rings of the benzoxazole scaffold can engage in hydrophobic interactions with nonpolar amino acid residues.

Halogen bonds: The bromine atom of the bromomethyl group can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity and selectivity.

For example, docking studies on other benzoxazole derivatives have identified crucial interactions with the active sites of enzymes like DNA gyrase and various kinases, providing a basis for the rational design of more potent inhibitors. jddtonline.infotandfonline.com

Interaction Type Potential Functional Groups on this compound Example of Interacting Protein Residue
Hydrogen BondingBenzoxazole nitrogen and oxygenSerine, Threonine, Asparagine, Glutamine
Hydrophobic InteractionsBenzoxazole aromatic rings, methyl groupLeucine, Isoleucine, Valine, Phenylalanine
Halogen BondingBromine atom of the bromomethyl groupCarbonyl oxygen of the protein backbone, electron-rich aromatic residues
Pi-StackingBenzoxazole aromatic ringsPhenylalanine, Tyrosine, Tryptophan, Histidine

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Predictive Design Optimization

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are invaluable for the predictive design and optimization of new benzoxazole derivatives. nih.gov

QSAR Modeling:

In the context of this compound, QSAR models can be developed to predict its potential biological activities, such as antimicrobial or anticancer effects, based on its structural features. wisdomlib.orgscholarsresearchlibrary.com The process involves:

Data Collection: A dataset of benzoxazole derivatives with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometrical, and electronic descriptors.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the observed activity. chemijournal.com

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

For instance, 3D-QSAR studies on benzoxazole derivatives have utilized techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to create 3D models that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields influence biological activity. nih.gov These models provide a roadmap for modifying the structure of this compound to enhance its desired activity.

QSPR Modeling:

QSPR models are developed in a similar fashion to QSAR models but aim to predict physicochemical properties such as solubility, melting point, or chromatographic retention times. For this compound, a QSPR model could be used to predict its lipophilicity (logP), which is a critical parameter for its absorption and distribution in biological systems.

QSAR/QSPR Model Component Description Example Application for Benzoxazole Derivatives
Molecular Descriptors Numerical values that encode different aspects of a molecule's structure.Topological indices, electronic properties (e.g., HOMO/LUMO energies), and spatial descriptors. wisdomlib.org
Statistical Method Algorithm used to build the relationship between descriptors and activity/property.Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN).
Model Validation Statistical tests to assess the robustness and predictive ability of the model.Cross-validation (leave-one-out), external test set validation. chemijournal.com
Predictive Outcome The predicted biological activity or physicochemical property for a new compound.Prediction of the antifungal activity of a novel benzoxazole derivative based on its structure. wisdomlib.org

Future Perspectives and Emerging Research Avenues

Development of Novel and Environmentally Benign Synthetic Routes

The pursuit of sustainable chemical synthesis is a paramount goal in modern chemistry. For 4-(bromomethyl)-2-methyl-1,3-benzoxazole (B6158920), future research will likely focus on the development of greener and more efficient synthetic methodologies. Current approaches to benzoxazole (B165842) synthesis often rely on conventional methods that may involve harsh reaction conditions or the use of hazardous reagents. researchgate.net

Emerging strategies are anticipated to incorporate principles of green chemistry, such as:

Catalytic Systems: The use of nanocatalysts, such as zinc sulfide (B99878) (ZnS) nanoparticles, has shown promise in the synthesis of benzoxazole derivatives, offering advantages like high yields, mild reaction conditions, and easy catalyst recovery. researchgate.net Future work could explore the application of similar catalytic systems for the specific synthesis of this compound.

Alternative Solvents and Energy Sources: Research into the use of environmentally benign solvents like water or deep eutectic solvents, coupled with energy-efficient techniques such as microwave or ultrasound irradiation, could lead to more sustainable synthetic protocols. nih.gov

A comparative table of potential green synthesis strategies is presented below:

Synthesis StrategyPotential Advantages
NanocatalysisHigh efficiency, reusability of catalyst, mild reaction conditions. researchgate.net
Microwave-Assisted SynthesisReduced reaction times, increased yields. nih.gov
Ultrasound-Assisted SynthesisEnhanced reaction rates, improved energy efficiency. nih.gov
Reactions in Green SolventsReduced environmental impact, improved safety. researchgate.net

Exploration of Unprecedented Reactivity Patterns and Multi-Component Catalytic Transformations

The bromomethyl group at the 4-position of the benzoxazole ring is a key functional handle that can be exploited for a variety of chemical transformations. Future research will likely delve into uncovering novel reactivity patterns and its participation in multi-component catalytic reactions.

The reactivity of similar bromomethyl-substituted heterocyclic scaffolds suggests that this compound can readily undergo nucleophilic substitution reactions. nih.gov This opens the door to the introduction of a wide array of functional groups, including amines, thiols, and alkoxides.

Furthermore, the development of multi-component reactions (MCRs) involving this compound is a promising avenue. MCRs are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.net The bromomethyl group could serve as a reactive site for the introduction of diversity in such reactions.

Potential multi-component reactions could involve:

Palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.gov

Acid-mediated tandem cyclizations to construct complex fused heterocyclic systems. beilstein-journals.org

Isocyanide-based MCRs for the rapid generation of diverse molecular scaffolds. rsc.org

Integration into Complex Supramolecular Architectures and Nanomaterials for Advanced Functions

The benzoxazole moiety is known to participate in non-covalent interactions, making it a valuable building block for the construction of supramolecular assemblies. nih.gov The presence of the reactive bromomethyl group in this compound provides a covalent attachment point for integrating this molecule into larger, functional systems.

Future research could explore:

Supramolecular Polymers: The formation of supramolecular polymers through hydrogen bonding or other non-covalent interactions involving the benzoxazole core, with the bromomethyl group available for post-polymerization modification.

Functionalized Nanomaterials: The covalent attachment of this compound to the surface of nanomaterials, such as carbon nanotubes or magnetic nanoparticles, could impart new functionalities. nih.govmdpi.com For instance, benzoxazole-functionalized nanoparticles could find applications in catalysis or as sensors. Fe3O4@SiO2-SO3H nanoparticles have been successfully used as a reusable heterogeneous catalyst for the synthesis of benzoxazole derivatives. nih.gov

The following table outlines potential applications of such integrated systems:

SystemPotential Application
Benzoxazole-based Supramolecular AssembliesOrganic electronic materials, sensors. nih.gov
Benzoxazole-Functionalized NanoparticlesHeterogeneous catalysis, targeted drug delivery. nih.gov
Benzoxazole-Containing Metal-Organic Frameworks (MOFs)Gas storage and separation, sensing.

Advanced Rational Design Strategies for Enhanced Performance in Targeted Chemical and Biological Applications

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The rational design of novel bioactive molecules based on the this compound core is a significant area for future research.

Computational methods, such as quantum chemistry and molecular docking, can be employed to facilitate the rational design of new molecules with targeted functionalities. researchgate.net These approaches can provide insights into the structure-activity relationships of benzoxazole derivatives, guiding the synthesis of compounds with enhanced potency and selectivity.

Key areas for the application of rational design include:

Development of Novel Therapeutics: Designing and synthesizing derivatives with improved pharmacological profiles for the treatment of various diseases.

Agrochemicals: Creating new herbicides and insecticides with enhanced efficacy and reduced environmental impact. researchgate.net

Materials Science: Designing benzoxazole-based materials with specific optical or electronic properties.

Addressing Challenges and Future Opportunities in the Field of Bromomethylbenzoxazole Chemistry

While the future of this compound chemistry is promising, there are several challenges that need to be addressed. These include the development of highly selective and efficient synthetic methods, a deeper understanding of its reactivity, and the exploration of its full potential in various applications.

Future opportunities in this field are vast and include:

Discovery of Novel Biological Activities: Screening of new derivatives for a broader range of biological targets could lead to the discovery of novel therapeutic agents.

Development of Advanced Materials: The unique properties of the benzoxazole core can be harnessed to create new materials with applications in electronics, photonics, and beyond.

Catalyst Development: The use of benzoxazole derivatives as ligands in catalysis is an area with significant potential for growth.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(Bromomethyl)-2-methyl-1,3-benzoxazole to achieve high yield and purity?

  • Methodological Answer:

  • Reaction Conditions: Use reflux conditions with absolute ethanol as a solvent and glacial acetic acid as a catalyst to promote nucleophilic substitution or cyclization reactions. Reaction times of 4–6 hours under reduced pressure are typical for isolating intermediates .
  • Temperature Control: Maintain temperatures between 60–80°C to balance reaction kinetics and side-product formation .
  • Purification: Employ vacuum filtration and recrystallization from ethanol to remove unreacted starting materials and byproducts .

Q. What spectroscopic techniques are essential for structural characterization of this compound?

  • Methodological Answer:

  • NMR Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the bromomethyl (-CH2_2Br) and methyl (-CH3_3) groups, as well as the benzoxazole ring protons (e.g., aromatic protons at δ 7.2–8.0 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can verify the molecular ion peak [M+H]+^+ and isotopic patterns characteristic of bromine .
  • X-ray Crystallography: Single-crystal X-ray analysis resolves bond angles and spatial arrangements, particularly for novel derivatives .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Methodological Answer:

  • Safety Precautions: Wear PPE (gloves, goggles) due to potential skin/eye irritation. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap .
  • Storage: Store in airtight containers at 2–8°C in a dry, dark environment to prevent hydrolysis of the bromomethyl group .
  • Waste Management: Segregate halogenated waste and dispose via certified hazardous waste facilities to avoid environmental contamination .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound derivatives?

  • Methodological Answer:

  • Dose-Response Studies: Perform IC50_{50} assays across multiple concentrations to distinguish true activity from assay noise .
  • Metabolic Stability Tests: Use liver microsome models to assess whether rapid degradation explains inconsistent in vitro vs. in vivo results .
  • Structural Analog Comparison: Compare activity profiles of derivatives with systematic substituent variations (e.g., replacing Br with Cl or modifying the methyl group) .

Q. How can computational modeling enhance the design of this compound-based inhibitors?

  • Methodological Answer:

  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites for targeted modifications .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-receptor binding interactions (e.g., with kinase targets) to optimize steric and electronic complementarity .
  • ADMET Prediction: Use tools like SwissADME to predict bioavailability and toxicity early in the design phase .

Q. What experimental approaches validate the mechanism of action for this compound in antimicrobial studies?

  • Methodological Answer:

  • Time-Kill Assays: Monitor bacterial growth inhibition over 24 hours to distinguish bactericidal vs. bacteriostatic effects .
  • Resistance Development Studies: Serial passage assays under sub-inhibitory concentrations can assess resistance potential .
  • Membrane Permeability Tests: Use fluorescent probes (e.g., SYTOX Green) to evaluate disruption of microbial cell membranes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.